(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid

Description

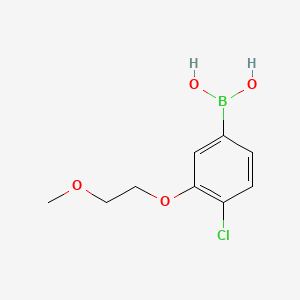

(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the para position (C4) and a 2-methoxyethoxy group at the meta position (C3). Its molecular formula is C₉H₁₁BClO₄, with a molecular weight of 237.45 g/mol (CAS: Referenced in ). This compound is commercially available in quantities ranging from 250 mg to 5 g, with a purity of ≥98% .

Properties

IUPAC Name |

[4-chloro-3-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKODDSMRUVJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681702 | |

| Record name | [4-Chloro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-00-6 | |

| Record name | [4-Chloro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of (4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The compound interacts with palladium, a metal catalyst, during this reaction.

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound. This reaction results in the formation of carbon–carbon bonds, which are fundamental in organic synthesis. The compound’s interaction with its targets leads to changes in the structure of the organic groups involved, resulting in the formation of new compounds.

Pharmacokinetics

Boronic acids are generally known for their stability and easy handling, making them important to organic synthesis.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds. This can lead to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical industries.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions. Therefore, the reaction environment, including the presence of other organic groups and the conditions under which the reaction takes place, can significantly impact the action of the compound.

Biological Activity

(4-Chloro-3-(2-methoxyethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential applications in cancer therapy, enzyme inhibition, and as a tool in chemical biology. The following sections will delve into the biological activities, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃ClB O₃

- Molecular Weight : 244.49 g/mol

This compound features a boronic acid functional group, which is crucial for its biological interactions.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with diols, which is significant in targeting proteins that contain these functional groups. This property enhances its selectivity towards specific enzymes and receptors.

Key Biological Mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on certain kinases, particularly those involved in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cell lines.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The IC₅₀ values reported range from 5 µM to 15 µM depending on the cell line tested .

- Mechanistic Insights : The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been correlated with its capacity to induce cell cycle arrest and apoptosis .

Enzyme Targeting

The boronic acid moiety enables the compound to act as a reversible inhibitor for enzymes that rely on diol-containing substrates. This characteristic is particularly beneficial in drug design for targeted therapies:

- Kinase Inhibition : Studies have shown that this compound effectively inhibits several kinases, which play critical roles in tumor growth and metastasis .

Research Findings and Case Studies

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics, making it a promising candidate for further development. Importantly, preliminary toxicity assessments indicate low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Acids

Substituent Position and Electronic Effects

The compound’s activity and solubility are heavily influenced by the positions and types of substituents on the phenyl ring. Key analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 2-methoxyethoxy group in the target compound donates electrons via the methoxy oxygen, enhancing reactivity in cross-coupling reactions compared to electron-withdrawing substituents (e.g., trifluoromethoxy in ).

Enzyme Inhibition Potential

- HDAC Inhibition: Analogs with methoxyethyl phenoxy groups, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit potent histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM) . The target compound’s 2-methoxyethoxy group may confer similar inhibitory properties, though direct evidence is lacking.

- β-Lactamase Inhibition : Phenyl boronic acids with nitro or carboxy substituents (e.g., 3-nitrophenyl boronic acid) show strong AmpC β-lactamase inhibition (Ki < 1 µM) . The target compound’s chloro and ether substituents may offer alternative binding modes.

Solubility and Assay Compatibility

- Precipitation Issues : Bulky analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in RPMI culture medium, limiting in vitro testing . The target compound’s smaller 2-methoxyethoxy group likely improves aqueous solubility, though this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.